Ningetinib Tosylate Exhibits Greater In Vivo Antileukemic Activity Compared to Gilteritinib and Quizartinib in FLT3-ITD AML Models
In mouse models of acute myeloid leukemia (AML) harboring FLT3-ITD and FLT3-ITD-F691L mutations, Ningetinib Tosylate demonstrated superior survival benefit compared to the FDA-approved FLT3 inhibitors gilteritinib and quizartinib [1]. This head-to-head in vivo comparison shows Ningetinib's potential advantage in overcoming drug-resistant FLT3 mutations.
| Evidence Dimension | In vivo survival extension in AML mouse models |
|---|---|
| Target Compound Data | Significantly prolonged survival time in FLT3-ITD and FLT3-ITD-F691L mutant models |
| Comparator Or Baseline | Gilteritinib and quizartinib |
| Quantified Difference | Greater antileukemic activity and survival extension than both comparators (quantified survival curves in original study) |
| Conditions | Ba/F3-FLT3-ITD and MOLM13 AML mouse models; oral administration |
Why This Matters
For researchers developing therapies for FLT3-mutant AML, Ningetinib Tosylate offers a differentiated tool to investigate mechanisms of overcoming secondary resistance that existing FLT3 inhibitors cannot fully address.
- [1] Headkonhcv. Ningetinib在FLT3-ITD突变急性髓系白血病中的抗肿瘤活性:一项体内外研究. 2025. View Source
